2,4-Dichloropyrimidine-5-boronic acid
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Overview
Description
2,4-Dichloropyrimidine-5-boronic acid is a boronic acid derivative of pyrimidine, a heterocyclic aromatic organic compound. This compound is of significant interest in the field of organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloropyrimidine-5-boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is catalyzed by palladium and involves the coupling of 2,4-dichloropyrimidine with boronic acids . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, like ethanol or water. Microwave irradiation can be employed to enhance the reaction efficiency, reducing the reaction time to as little as 15 minutes .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The use of continuous flow reactors and automated systems can optimize the reaction conditions, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloropyrimidine-5-boronic acid primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura coupling . This reaction involves the replacement of a halogen atom in the pyrimidine ring with an aryl or heteroaryl group from the boronic acid.
Common Reagents and Conditions
The common reagents used in these reactions include palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), and bases like potassium carbonate . The reactions are typically carried out in solvents such as ethanol or water, and microwave irradiation can be used to enhance the reaction rate .
Major Products
The major products formed from these reactions are substituted pyrimidines, which can be further functionalized for various applications in medicinal chemistry and materials science .
Scientific Research Applications
2,4-Dichloropyrimidine-5-boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dichloropyrimidine-5-boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halogenated pyrimidine, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl or heteroaryl group to the palladium complex.
Reductive Elimination: The final step involves the reductive elimination of the product, forming the new carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
2,4-Dichloropyrimidine-5-boronic acid can be compared with other boronic acid derivatives, such as:
2,4-Dichloro-5-fluoropyrimidine: This compound is used in similar coupling reactions but offers different electronic properties due to the presence of a fluorine atom.
2,5-Dichloropyridine: Another similar compound that undergoes cross-coupling reactions with arylboronic acids, but with a pyridine ring instead of a pyrimidine ring.
The uniqueness of this compound lies in its ability to form highly functionalized pyrimidine derivatives, which are valuable in various fields of research and industry .
Properties
IUPAC Name |
(2,4-dichloropyrimidin-5-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BCl2N2O2/c6-3-2(5(10)11)1-8-4(7)9-3/h1,10-11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOWKKAKGTWDJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1Cl)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BCl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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